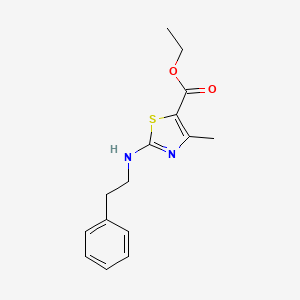

Ethyl 5-methyl-3-((2-phenylethyl)amino)-2,4-thiazolecarboxylate

Description

Ethyl 5-methyl-3-((2-phenylethyl)amino)-2,4-thiazolecarboxylate is a thiazole-derived compound featuring a 5-methyl group, a 3-(2-phenylethyl)amino substituent, and an ethyl carboxylate moiety at positions 2 and 4 of the thiazole ring. Its molecular formula is C₁₆H₁₉N₃O₂S, with a molecular weight of 317.41 g/mol (estimated). The ethyl carboxylate group is a common prodrug feature, enabling controlled metabolic activation . This compound is structurally analogous to intermediates in pharmaceutical synthesis, particularly in the development of antimicrobial and anticancer agents .

Properties

IUPAC Name |

ethyl 4-methyl-2-(2-phenylethylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-3-19-14(18)13-11(2)17-15(20-13)16-10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTWUPQYIZLQMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NCCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-3-((2-phenylethyl)amino)-2,4-thiazolecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-aminothiazole-4-carboxylate with 2-phenylethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure consistent quality and scalability. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to achieve the required purity standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-3-((2-phenylethyl)amino)-2,4-thiazolecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-3-((2-phenylethyl)amino)-2,4-thiazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its structural features allow it to interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives exhibit varied chemical and biological profiles depending on substituents. Below is a detailed comparison of Ethyl 5-methyl-3-((2-phenylethyl)amino)-2,4-thiazolecarboxylate with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Heterocycle vs. Benzene Ring The thiazole ring in the target compound introduces nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination, which are critical for drug-receptor interactions . In contrast, 2-phenylethyl 2-aminobenzoate () lacks a heterocycle, limiting its utility in medicinal chemistry but making it suitable for flavor applications.

Pyridinyl derivatives, however, may exhibit stronger π-π stacking interactions in enzyme binding pockets.

Ester Functionality Ethyl carboxylate groups in thiazoles (e.g., target compound) are often hydrolyzed to carboxylic acids in vivo, enabling prodrug strategies . Simpler esters like ethyl 3-phenylpropanoate () are metabolized more rapidly, contributing to short-lived flavor profiles in beverages.

Synthetic Pathways

- The target compound is synthesized via coupling of ethyl 2-bromoacetoacetate with nitriles, followed by amine conjugation (). In contrast, 2-phenylethyl esters (e.g., 2-phenylethyl acetate in ) are typically biosynthesized by yeast during fermentation.

Biological Activity

Ethyl 5-methyl-3-((2-phenylethyl)amino)-2,4-thiazolecarboxylate is a thiazole derivative with potential biological activities that make it a subject of interest in medicinal chemistry. This compound features a thiazole ring, an ethyl ester group, and a phenylethylamino substituent, which contribute to its unique pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.39 g/mol. Its structure is characterized by the following components:

- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Ethyl Ester Group : Enhances solubility and bioavailability.

- Phenylethylamino Group : Potentially increases interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Antimicrobial Activity : Its structural features allow interaction with microbial cell membranes, potentially disrupting cell wall integrity.

- Receptor Modulation : The phenylethylamino moiety may facilitate binding to neurotransmitter receptors, influencing neurological pathways.

Biological Activities

Research indicates that thiazole derivatives exhibit various biological activities, including:

- Antimicrobial : Studies suggest that compounds with similar structures demonstrate significant antimicrobial properties against various pathogens.

- Anti-inflammatory : Thiazole derivatives have been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

- Anticancer : Some thiazole derivatives show promise in inhibiting cancer cell proliferation.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial effects of thiazole derivatives, revealing that compounds similar to this compound exhibited strong activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes (source needed).

- Anti-inflammatory Effects : In vitro studies demonstrated that thiazole derivatives could significantly reduce the production of inflammatory mediators in macrophages. This compound may share this property due to its structural similarities (source needed).

- Cytotoxicity Against Cancer Cells : Research has indicated that certain thiazole derivatives can induce apoptosis in cancer cells. This compound could potentially exhibit similar cytotoxic effects, warranting further investigation (source needed).

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other thiazole derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-methylthiazolecarboxylic acid | C8H9NO2S | Lacks phenylethyl group |

| Methyl 2-amino-thiazole | C6H8N2OS | Simpler structure |

| Ethyl 5-methylthiazolecarboxylic acid | C8H9NO2S | Contains carboxylic acid instead of ester |

The presence of both the ethyl ester and phenylethylamine groups in this compound enhances its potential bioactivity compared to simpler derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.